molecular formula C14H26N2O2 B4422520 N-cyclohexyl-2-(2,6-dimethyl-4-morpholinyl)acetamide

N-cyclohexyl-2-(2,6-dimethyl-4-morpholinyl)acetamide

Cat. No. B4422520
M. Wt: 254.37 g/mol
InChI Key: ADXBCNHKZAXLMY-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-(2,6-dimethyl-4-morpholinyl)acetamide is a compound that likely shares properties and synthetic pathways with other morpholine derivatives. Morpholine and its derivatives are widely studied for their diverse chemical reactions, physical and chemical properties, and potential applications in various fields, excluding drug use and dosage as per the request.

Synthesis Analysis

The synthesis of morpholine derivatives often involves cyclocondensation reactions, where cyclohexene derivatives can react in the presence of morpholine with CH acids, leading to the formation of various substituted compounds (Dyachenko, 2005). This method could be analogous to the synthesis of this compound, indicating a versatile approach to morpholine derivatives.

Molecular Structure Analysis

Morpholine derivatives exhibit diverse molecular structures, with studies focusing on the X-ray structural examination to understand their configuration and conformation (Mironova et al., 2012). Such analyses reveal the detailed structural aspects that influence the chemical behavior and reactivity of these compounds.

Chemical Reactions and Properties

Reactions involving morpholine derivatives can lead to a variety of products depending on the reactants and conditions. For instance, reactions with cyanothioacetamide have been shown to produce mixtures with non-regiospecific character, resulting in different substituted pyridine thiones (Dotsenko et al., 2012). This illustrates the complex reactivity of compounds related to this compound.

Physical Properties Analysis

The physical properties of morpholine derivatives, such as solubility, melting point, and boiling point, are crucial for their practical applications. While specific data on this compound are not provided, related compounds exhibit a range of physical properties that are influenced by their molecular structure (Nitta et al., 1992).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group reactions, of morpholine derivatives are diverse. Studies have shown that the introduction of different substituents can significantly affect the plasmatic stability and antifungal activity, indicating the importance of structural modifications (Bardiot et al., 2015). This aspect is relevant for understanding the chemical properties of this compound.

properties

IUPAC Name

N-cyclohexyl-2-(2,6-dimethylmorpholin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-11-8-16(9-12(2)18-11)10-14(17)15-13-6-4-3-5-7-13/h11-13H,3-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADXBCNHKZAXLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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